N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research by Gangjee et al. (2008) has identified compounds, including classical and nonclassical analogs of the thieno[2,3-d]pyrimidine scaffold, as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This study revealed the compound N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs showing significant inhibitory activity against human TS and DHFR, marking them as promising leads for antitumor drugs [Gangjee et al., 2008].
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity across various human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). These compounds were found to exhibit activity comparable to doxorubicin, indicating their potential as effective antitumor agents [Hafez & El-Gazzar, 2017].
Glutaminase Inhibitors for Cancer Therapy
Shukla et al. (2012) focused on the design and evaluation of BPTES analogs, including a specific compound that showed similar potency and improved solubility compared to BPTES. These analogs act as allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating potential for cancer therapy by attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models [Shukla et al., 2012].
Molecular Docking and Drug Likeness Analysis
A study by Mary et al. (2020) provided quantum chemical insights into the structure, spectroscopic characterization, and molecular docking analysis of a novel anti-COVID-19 molecule, showing its potential antiviral activity by docking against the SARS-CoV-2 protein. This analysis underlines the importance of such compounds in the development of antiviral drugs [Mary et al., 2020].
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, such as the vascular endothelial growth factor receptor 2 (vegfr-2), platelet derived growth factor-β (pdgf-β), and collagen prolyl-4-hydroxylase (cp4h) .
Mode of Action
For example, some compounds act as inhibitors, reducing the activity of their targets . Others may act as releasing agents, increasing the availability of certain neurotransmitters .
Biochemical Pathways
For example, some compounds inhibit collagen synthesis, affecting the pathway responsible for collagen deposition in liver fibrosis . Others may affect the pathways involved in neurotransmitter release .
Result of Action
Based on the actions of similar compounds, it may result in changes in cellular activity, such as reduced collagen synthesis in the case of inhibitors , or increased neurotransmitter availability in the case of releasing agents .
Eigenschaften
IUPAC Name |
N-ethyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-26(16-8-6-7-15(2)13-16)20(28)14-31-23-25-18-11-12-30-21(18)22(29)27(23)19-10-5-4-9-17(19)24/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQVRXXIJMTCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.